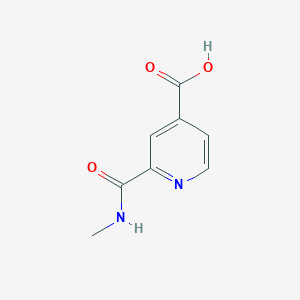

2-(Methylcarbamoyl)isonicotinic acid

Description

Properties

IUPAC Name |

2-(methylcarbamoyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-9-7(11)6-4-5(8(12)13)2-3-10-6/h2-4H,1H3,(H,9,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIZBGMQZAJNIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the properties of 2-(Methylcarbamoyl)isonicotinic acid?

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of 2-(Methylcarbamoyl)isonicotinic acid. Due to the limited availability of public domain experimental data for this specific compound, this document combines computed data from chemical databases with extrapolated information from analogous compounds, particularly isonicotinic acid and its derivatives. This guide is intended to serve as a foundational resource for research and development activities involving this compound, highlighting areas where further experimental validation is required.

Chemical and Physical Properties

This compound, also known by its IUPAC name 2-(methylcarbamoyl)pyridine-4-carboxylic acid, is a derivative of isonicotinic acid.[1] Its chemical structure consists of a pyridine ring with a carboxylic acid group at the 4-position and a methylcarbamoyl group at the 2-position.

Quantitative Data

The following tables summarize the available quantitative data for this compound, primarily sourced from computational predictions.[1]

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₃ | PubChem[1] |

| Molecular Weight | 180.16 g/mol | PubChem[1] |

| Exact Mass | 180.05349212 Da | PubChem[1] |

| Appearance | Not specified (likely a solid) | N/A |

| Melting Point | Not specified | N/A |

| Boiling Point | Not specified | N/A |

| Solubility | Not specified | N/A |

Table 2: Computed Properties

| Property | Value | Source |

| XLogP3 | 0.4 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 2 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1][2] |

| Rotatable Bond Count | 2 | PubChem[1][2] |

| Polar Surface Area | 79.3 Ų | PubChem[1][2] |

| Heavy Atom Count | 13 | PubChem[1][2] |

| Complexity | 217 | PubChem[1][2] |

Spectroscopic Data (Theoretical)

No experimental spectroscopic data for this compound has been found in the public domain. However, characteristic spectral features can be predicted based on its structure.

-

¹H NMR: Protons on the pyridine ring are expected in the aromatic region (δ 7.0-9.0 ppm). The methyl group protons would likely appear as a singlet or doublet (if coupled to the amide proton) in the upfield region (δ 2.5-3.5 ppm). The carboxylic acid proton would be a broad singlet at a downfield chemical shift (δ 10-13 ppm), and the amide proton would also be a broad singlet (δ 7.5-8.5 ppm).

-

¹³C NMR: The carbonyl carbons of the carboxylic acid and the amide would be the most downfield signals (δ 160-180 ppm). The pyridine ring carbons would appear in the aromatic region (δ 120-150 ppm), and the methyl carbon would be the most upfield signal (δ 20-30 ppm).

-

IR Spectroscopy: Characteristic peaks would include a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (1700-1725 cm⁻¹), a C=O stretch from the amide (1630-1680 cm⁻¹), and N-H stretching from the amide (3100-3500 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 180. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-45 amu) and the methylcarbamoyl group (-58 amu).

Synthesis Methodology (Proposed)

Proposed Experimental Protocol

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Step 1: Formation of the Intermediate Anhydride Pyridine-2,4-dicarboxylic acid is reacted with a dehydrating agent, such as thionyl chloride, and gently heated. This would selectively form a cyclic anhydride between the two carboxylic acid groups.

Step 2: Amidation The resulting anhydride is then reacted with methylamine. The amine will preferentially attack one of the carbonyl groups of the anhydride, leading to the formation of the methylamide at the 2-position and regenerating the carboxylic acid at the 4-position.

Purification: The final product would likely be purified by recrystallization from a suitable solvent or by column chromatography.

Note: This proposed protocol requires experimental validation and optimization.

Biological Activity and Potential Applications

There is no specific information regarding the biological activity of this compound in the available literature. However, its parent molecule, isonicotinic acid, and its derivatives are known to have various biological activities. For instance, isoniazid (isonicotinic acid hydrazide) is a first-line medication in the treatment of tuberculosis.[3] Other derivatives of nicotinic and isonicotinic acids have been investigated for their antimycobacterial and antibacterial activities.[4][5][6]

Given its structure as an isonicotinic acid derivative, this compound could potentially be investigated for similar antimicrobial properties. The methylcarbamoyl group may influence its solubility, cell permeability, and interaction with biological targets compared to other isonicotinic acid derivatives.

Potential Signaling Pathway Interaction (Hypothetical)

Should this compound exhibit antimycobacterial activity similar to isoniazid, it might interfere with mycolic acid biosynthesis in Mycobacterium tuberculosis.

Caption: Hypothetical mechanism of action via mycolic acid synthesis inhibition.

Conclusion

This compound is a compound for which there is a notable lack of publicly available experimental data. The information presented in this guide is largely based on computational predictions and analogies to related compounds. Further experimental work is necessary to determine its precise physical and chemical properties, develop a reliable synthetic protocol, and investigate its potential biological activities. This document serves as a starting point for researchers interested in exploring the properties and applications of this molecule.

References

- 1. This compound | C8H8N2O3 | CID 71685922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1279208-48-8|this compound|BLD Pharm [bldpharm.com]

- 3. Potent Antimycobacterial Activity of the Pyridoxal Isonicotinoyl Hydrazone Analog 2-Pyridylcarboxaldehyde Isonicotinoyl Hydrazone: A Lipophilic Transport Vehicle for Isonicotinic Acid Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Structure Elucidation of 2-(Methylcarbamoyl)isonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 2-(Methylcarbamoyl)isonicotinic acid. The document details the methodologies for its synthesis and purification, and presents a thorough analysis of its structural properties through modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All experimental data are presented in a structured format to facilitate understanding and replication. This guide is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry and drug development.

Introduction

This compound, a derivative of isonicotinic acid, represents a scaffold of interest in medicinal chemistry due to the prevalence of the isonicotinamide moiety in various pharmacologically active compounds. The precise characterization of its chemical structure is paramount for understanding its physicochemical properties, potential biological activity, and for the rational design of new therapeutic agents. This document outlines the key experimental procedures and data interpretation involved in the definitive structure elucidation of this compound.

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process starting from isonicotinic acid. A plausible synthetic route is outlined below.

Logical Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

-

Esterification of Isonicotinic Acid: To a solution of isonicotinic acid (1.0 eq) in methanol, thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then refluxed for 4 hours. The solvent is removed under reduced pressure to yield methyl isonicotinate.

-

Amidation: Methyl isonicotinate (1.0 eq) is dissolved in a solution of methylamine (2.0 eq) in an appropriate solvent like THF. The mixture is stirred at room temperature for 24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: The resulting methyl 2-(methylcarbamoyl)isonicotinate is then subjected to hydrolysis using a base such as lithium hydroxide (1.5 eq) in a mixture of THF and water. The reaction is stirred at room temperature for 12 hours.

-

Purification: After completion of the reaction, the mixture is acidified with HCl to pH 3-4, leading to the precipitation of the crude product. The solid is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Spectroscopic Data and Structure Elucidation

The structure of the synthesized compound was confirmed by a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

Instrument: Bruker Avance III 400 MHz spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

-

Concentration: 10 mg/mL.

-

Temperature: 298 K.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 13.5 (broad s) | Singlet | 1H | -COOH |

| 8.80 | Doublet | 1H | H-6 (Pyridine) |

| 8.55 (broad q) | Quartet | 1H | -NH- |

| 8.20 | Singlet | 1H | H-3 (Pyridine) |

| 7.90 | Doublet | 1H | H-5 (Pyridine) |

| 2.85 | Doublet | 3H | -CH₃ |

| Chemical Shift (δ) ppm | Assignment |

| 167.0 | -COOH |

| 165.5 | -C=O (Amide) |

| 151.0 | C-2 (Pyridine) |

| 149.5 | C-6 (Pyridine) |

| 142.0 | C-4 (Pyridine) |

| 124.0 | C-5 (Pyridine) |

| 121.5 | C-3 (Pyridine) |

| 26.5 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

-

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.

-

Sample Preparation: KBr pellet.

-

Scan Range: 4000-400 cm⁻¹.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 (broad) | Strong | O-H stretch (Carboxylic acid dimer) |

| 3080 | Medium | C-H stretch (Aromatic) |

| 1710 | Strong | C=O stretch (Carboxylic acid) |

| 1680 | Strong | C=O stretch (Amide I band) |

| 1550 | Strong | N-H bend (Amide II band) |

| 1600, 1480 | Medium | C=C and C=N stretching (Pyridine ring) |

| 1250 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Instrument: Thermo Scientific Q Exactive Orbitrap mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Analyzer: Orbitrap.

| m/z | Interpretation |

| 181.0557 | [M+H]⁺ (Calculated for C₈H₉N₂O₃⁺: 181.0608) |

| 163.0451 | [M - H₂O + H]⁺ |

| 136.0502 | [M - COOH + H]⁺ |

| 123.0345 | [M - NH(CH₃)CO + H]⁺ |

Structure Confirmation and Conclusion

The combined spectroscopic data unequivocally confirms the structure of this compound.

Logical Diagram of Structure Elucidation

Caption: Integrated approach to structure elucidation.

The ¹H and ¹³C NMR spectra are consistent with the proposed pyridine ring substitution pattern and the presence of both a methylcarbamoyl and a carboxylic acid group. The IR spectrum confirms the presence of the key functional groups. High-resolution mass spectrometry provides the exact mass, confirming the molecular formula C₈H₈N₂O₃.

An In-depth Technical Guide to 2-(Methylcarbamoyl)isonicotinic Acid

CAS Number: 1279208-48-8

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 2-(Methylcarbamoyl)isonicotinic acid is limited. This guide provides a summary of available data and presents a theoretical framework for its synthesis and potential biological activity based on related compounds.

Introduction

This compound is a derivative of isonicotinic acid, a pyridine carboxylic acid.[1] While specific research on this compound is not widely published, its structural similarity to known pharmacologically active molecules, particularly in the field of antimycobacterial research, suggests its potential as a compound of interest for further investigation. This document aims to consolidate the known properties of this compound and to provide a theoretical basis for its synthesis and potential mechanism of action.

Chemical and Physical Properties

The fundamental properties of this compound have been compiled from various chemical databases. A summary of these properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1279208-48-8 | [2][3][4] |

| IUPAC Name | 2-(methylcarbamoyl)pyridine-4-carboxylic acid | [2] |

| Synonyms | This compound | [2] |

| Molecular Formula | C8H8N2O3 | [2] |

| Molecular Weight | 180.16 g/mol | [2][3] |

| Purity | Typically available at ≥95% | [3][5] |

Theoretical Synthesis Protocol

Proposed Experimental Workflow:

-

Esterification: Protection of the carboxylic acid groups of a suitable starting material, such as pyridine-2,4-dicarboxylic acid, to form a diester. This would prevent unwanted side reactions in the subsequent amidation step.

-

Selective Amidation: Reaction of the diester with methylamine. The ester at the 2-position is generally more reactive towards nucleophilic attack than the ester at the 4-position, which could allow for selective amidation.

-

Hydrolysis: Saponification of the remaining ester group to yield the final product, this compound.

Below is a Graphviz diagram illustrating this theoretical workflow.

Caption: Theoretical synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathway

The isonicotinic acid scaffold is a core component of Isoniazid, a first-line medication for the treatment of tuberculosis.[6][7] Isoniazid is a prodrug that, once activated by the mycobacterial enzyme catalase-peroxidase (KatG), inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[7][8][9][10]

Given the structural relationship, it is plausible that this compound or its derivatives could exhibit antimycobacterial activity. The mechanism of action might be similar to that of Isoniazid, involving the inhibition of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway.[9][10][11]

The diagram below illustrates the established signaling pathway for Isoniazid's mechanism of action. While the involvement of this compound is hypothetical, this pathway provides a logical starting point for investigating its potential biological function.

Caption: Isoniazid's mechanism of action via inhibition of mycolic acid synthesis.

Future Directions

The information presented in this guide highlights this compound as a compound for which foundational research is still needed. Key areas for future investigation would include:

-

Development and optimization of a reliable synthetic protocol.

-

In vitro screening for biological activity , particularly against Mycobacterium tuberculosis and other pathogenic bacteria.

-

Mechanism of action studies to determine if the compound interacts with targets in the mycolic acid synthesis pathway or other relevant biological pathways.

-

Structure-activity relationship (SAR) studies of related derivatives to explore and optimize any identified biological activity.

References

- 1. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 2. This compound | C8H8N2O3 | CID 71685922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 1279208-48-8|this compound|BLD Pharm [bldpharm.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Isoniazid - Wikipedia [en.wikipedia.org]

- 7. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

- 8. droracle.ai [droracle.ai]

- 9. go.drugbank.com [go.drugbank.com]

- 10. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 11. mdpi.com [mdpi.com]

Potential Mechanism of Action of 2-(Methylcarbamoyl)isonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylcarbamoyl)isonicotinic acid has been identified as a promising fragment inhibitor of Lysine Demethylase 4A (KDM4A), an enzyme implicated in the epigenetic regulation of various cancers. This technical guide delineates the potential mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the associated signaling pathways and experimental workflows. The evidence points towards a competitive inhibition of KDM4A's enzymatic activity, offering a foundational framework for the rational design of more potent and selective therapeutic agents.

Introduction

Lysine demethylases (KDMs) are critical regulators of chromatin structure and gene expression, and their dysregulation is frequently observed in oncogenesis.[1][2] The KDM4A isoform, in particular, has emerged as a significant therapeutic target due to its role in aggressive disease and poor clinical outcomes in various cancers.[1][3] The identification of small molecule inhibitors for the KDM4 family has been an area of intense research, though achieving selectivity remains a challenge.[1]

This document focuses on this compound, a preliminary active fragment identified through a structure-based virtual screening campaign.[1][4] This compound has demonstrated inhibitory activity against KDM4A and serves as a valuable starting point for the development of novel cancer therapeutics.[2][5]

Core Mechanism of Action: KDM4A Inhibition

The primary mechanism of action for this compound is the inhibition of the enzymatic activity of KDM4A.[1][2] It is proposed to act as a competitive inhibitor by displacing the α-ketoglutarate (α-KG) cofactor from the active site of the enzyme.[1] This inhibition prevents the demethylation of histone lysine residues, specifically H3K9me3, which is a key substrate for KDM4A.[1][4]

Signaling Pathway

The inhibition of KDM4A by this compound initiates a cascade of events within the cell, ultimately impacting gene expression. A simplified representation of this signaling pathway is provided below.

Quantitative Data Summary

The inhibitory and binding activities of this compound against KDM4A have been quantitatively characterized. The following table summarizes the key metrics.

| Parameter | Value | Assay Type | Reference |

| IC50 | 7.09 ± 1.36 μM | HTRF-based Assay | [1] |

| KD | 15.00 ± 0.16 μM | Bio-Layer Interferometry (BLI) | [1] |

Experimental Protocols

The characterization of this compound involved a combination of in-silico and in-vitro experimental approaches.

Virtual Screening and Computational Modeling

A structure-based virtual screening campaign was conducted to identify potential KDM4A inhibitors from commercial fragment libraries.[1] This process involved both docking and pharmacophore-based approaches.

Pharmacophore Model Generation: A structure-based pharmacophore model was generated using LigandScout software.[1] The model was based on the crystal structure of KDM4A in complex with a known inhibitor (PDB ID: 5VMP).[1]

Docking Studies: The filtered fragment libraries were docked into the active site of KDM4A to predict binding poses and affinities.

In-Vitro Inhibition Assay

The inhibitory activity of this compound against KDM4A was determined using a Homogeneous Time-Resolved Fluorescence (HTRF)-based assay.[1][4]

Protocol:

-

Recombinant KDM4A Preparation: Recombinant KDM4A was expressed and purified. The folding and stability of the enzyme were confirmed using far-UV Circular Dichroism (CD) and Proton Nuclear Magnetic Resonance (¹H NMR).[1]

-

Assay Components: The assay mixture contained recombinant KDM4A, the H3K9me3 peptide substrate, and varying concentrations of this compound.

-

Reaction Initiation: The demethylation reaction was initiated by the addition of co-factors.

-

Detection: The level of H3K9me3 demethylation was quantified using HTRF technology, which measures the fluorescence resonance energy transfer between a donor and an acceptor fluorophore conjugated to antibodies specific for the methylated and demethylated substrate.

-

Data Analysis: The percentage of inhibition at each compound concentration was calculated, and the data were fitted to a non-linear 4-parameter logistic model to determine the IC50 value.[2]

Binding Affinity Determination

The binding affinity (KD) of this compound to KDM4A was measured using Bio-Layer Interferometry (BLI).[1]

Protocol:

-

Immobilization: Recombinant KDM4A was immobilized on the surface of a biosensor.

-

Association: The biosensor was dipped into solutions containing various concentrations of this compound, and the association was monitored in real-time by measuring the change in the interference pattern of light reflected from the sensor surface.

-

Dissociation: The biosensor was then moved to a buffer-only solution to monitor the dissociation of the compound.

-

Data Analysis: The binding constant (KD) was estimated by globally fitting the BLI response intensity as a function of compound concentration using a 1:1 Langmuir binding model with the Octet Data Analysis Software.[2]

Conclusion and Future Directions

This compound has been successfully identified and characterized as a fragment inhibitor of KDM4A. The data strongly support a mechanism of competitive inhibition within the enzyme's active site. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further drug development efforts. Future work should focus on the chemical elaboration of this fragment to enhance its potency and selectivity, with the ultimate goal of developing novel epigenetic therapies for cancer treatment.[1][4]

References

- 1. In-silico guided chemical exploration of KDM4A fragments hits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In-silico guided chemical exploration of KDM4A fragments hits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel potential KDM4a inhibitors - Fondazione RI.MED [fondazionerimed.eu]

Investigating the Biological Activity of 2-(Methylcarbamoyl)isonicotinic Acid: A Technical Guide Based on Structurally Related Compounds

Disclaimer: As of November 2025, publicly available scientific literature and patent databases do not contain specific biological activity data for 2-(Methylcarbamoyl)isonicotinic acid. This technical guide, therefore, focuses on the well-documented biological activities of structurally similar isonicotinic acid derivatives, particularly isonicotinic acid hydrazides (isoniazids), to provide a framework for potential research and development. The experimental protocols, data, and mechanistic insights presented herein are based on these analogous compounds and should be considered representative, not as direct results for this compound.

Introduction

Isonicotinic acid and its derivatives are a cornerstone in the development of antimicrobial agents, most notably in the treatment of tuberculosis. The core structure, a pyridine-4-carboxylic acid, serves as a versatile scaffold for the synthesis of compounds with a wide range of biological activities. While direct data on this compound is unavailable, its structural similarity to known antitubercular agents suggests that it may exhibit similar properties. This guide provides an in-depth overview of the established biological activities, mechanisms of action, and experimental evaluation of isonicotinic acid hydrazide derivatives, offering a valuable resource for researchers investigating novel compounds such as this compound.

Potential Biological Activity: Antitubercular Efficacy

The most prominent and well-researched biological activity of isonicotinic acid derivatives is their potent effect against Mycobacterium tuberculosis. Isoniazid (INH), an isonicotinic acid hydrazide, is a first-line drug for tuberculosis treatment. It is a prodrug that, once activated by the mycobacterial enzyme catalase-peroxidase (KatG), inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2] This disruption of the cell wall leads to bacterial cell death.

Numerous derivatives of isonicotinic acid hydrazide have been synthesized and evaluated for their antitubercular activity, often showing significant efficacy. The data presented below is a summary of the in vitro activity of various nicotinic and isonicotinic acid hydrazide derivatives against M. tuberculosis.

Quantitative Data: In Vitro Antitubercular Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of isonicotinic and nicotinic acid hydrazide derivatives against M. tuberculosis H37Rv, a commonly used laboratory strain.

| Compound ID | Structure | MIC (µg/mL) | Reference |

| 8c | N'-(5-bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | 6.25 | [3][4] |

| 8b | N'-(5-chloro-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | 12.5 | [3][4] |

| 4a | 6-phenyl-2-methylnicotinohydrazide | 25 | [3][4] |

| 1 | Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | 0.14 µM | [5] |

| SIH4 | Isoniazid-derived sulfonate ester | 6.25 µM (against INH-resistant strain) | [6] |

| NH3 | Hydrazone derivative of alkylated vanillin and isonicotinic hydrazide | Inhibited 65% of E. coli growth at 200 µg/mL | [7] |

Experimental Protocols

This section details the common experimental methodologies used to synthesize and evaluate the antitubercular activity of isonicotinic acid derivatives.

General Synthesis of Isonicotinic Acid Hydrazide Derivatives

The synthesis of isonicotinic acid hydrazide derivatives often involves a multi-step process, starting from a substituted nicotinic acid.

Example Synthesis of 6-Aryl-2-methylnicotinohydrazides: [3][4]

-

Step 1: Synthesis of Ethyl 2-methyl-6-arylnicotinates.

-

To a solution of the appropriate enaminone (5 mmol) in glacial acetic acid (15 mL), add ethyl acetoacetate (5.5 mmol) and ammonium acetate (40 mmol).

-

Heat the reaction mixture under reflux for 5 hours.

-

After cooling, pour the mixture into ice-water.

-

Filter the resulting residue, wash with petroleum ether and then with water.

-

Crystallize the product from ethanol.

-

-

Step 2: Synthesis of 6-Aryl-2-methylnicotinohydrazides.

-

A mixture of the appropriate ester from Step 1 (5 mmol) and 99% hydrazine hydrate (5 mL) is refluxed for 3 hours.

-

After cooling, the precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the final hydrazide product.

-

In Vitro Antitubercular Activity Screening

The antitubercular activity of synthesized compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against M. tuberculosis. The Microplate Alamar Blue Assay (MABA) and broth macrodilution methods are commonly employed.[8][9]

Microplate Alamar Blue Assay (MABA) Protocol: [10]

-

Prepare a suspension of M. tuberculosis H37Rv.

-

In a 96-well microplate, add 100 µL of the bacterial suspension (approximately 5 x 104 CFUs) to each well.

-

Add the test compound at various concentrations (typically a two-fold serial dilution). Include a negative control (DMSO) and a positive control (e.g., rifampicin).

-

Seal the plates and incubate at 37°C for 6 days.

-

Add 10 µL of a 10% (v/v) solution of Alamar Blue to each well.

-

Incubate for another 24 hours.

-

The MIC is determined as the lowest concentration of the compound that prevents a color change from blue to red, indicating inhibition of bacterial growth.

Broth Macrodilution Method using BACTEC MGIT 960 System: [9]

-

Inoculate MGIT tubes with 0.8 mL of OADC supplement, 0.1 mL of the test compound at the desired concentration, and 0.5 mL of the M. tuberculosis strain suspension.

-

Test a range of compound concentrations (e.g., 0.03125 to 128 µM).

-

Monitor the growth in the BACTEC MGIT 960 system at 37°C.

-

The MIC is the lowest concentration of the compound that inhibits the growth of the mycobacteria.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for isoniazid and its derivatives is the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[2]

Caption: Proposed mechanism of action for isoniazid derivatives.

The prodrug, isoniazid, is activated by the mycobacterial enzyme KatG. The activated form then reacts with NADH to form an adduct that inhibits the InhA enzyme, a key player in the fatty acid synthesis pathway responsible for producing mycolic acids. The inhibition of mycolic acid synthesis disrupts the integrity of the cell wall, ultimately leading to bacterial death.

Experimental and logical Workflows

The investigation of novel isonicotinic acid derivatives typically follows a structured workflow from synthesis to biological evaluation.

Caption: General workflow for the investigation of novel isonicotinic acid derivatives.

This workflow begins with the chemical synthesis and purification of the target compounds. The purified compounds are then subjected to in vitro screening to assess their antitubercular activity. Promising candidates with low MIC values are further evaluated for their cytotoxicity against mammalian cell lines to determine their selectivity. Compounds with a good activity and low toxicity profile are identified as lead compounds for further mechanism of action studies and in vivo evaluation.

Conclusion

While specific biological data for this compound remains elusive, the extensive research on structurally related isonicotinic acid hydrazide derivatives provides a strong foundation for its potential investigation as an antitubercular agent. The established synthesis routes, in vitro screening protocols, and the well-understood mechanism of action for this class of compounds offer a clear roadmap for the evaluation of this compound. Future research should focus on the synthesis of this specific compound and its subsequent evaluation using the established experimental workflows to determine its biological activity and therapeutic potential.

References

- 1. Isoniazid - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]

Literature review on isonicotinic acid derivatives

An In-depth Technical Guide on Isonicotinic Acid Derivatives

Introduction

Isonicotinic acid, a pyridine carboxylic acid isomer, serves as a foundational scaffold in medicinal chemistry.[1][2] Its derivatives have given rise to a multitude of therapeutic agents targeting a wide array of diseases, including tuberculosis, cancer, inflammation, and various microbial infections.[1][2][3] The most notable derivative is Isoniazid (Isonicotinic Acid Hydrazide, INH), a cornerstone first-line drug for treating tuberculosis for decades.[4][5][6][7] The versatility of the isonicotinic acid core, allowing for straightforward chemical modification, has fueled extensive research into developing novel derivatives with enhanced potency, reduced toxicity, and broader biological activity.[1] This technical guide provides a comprehensive literature review of recent advancements in the synthesis, biological evaluation, and mechanisms of action of isonicotinic acid derivatives, with a focus on their therapeutic potential.

Synthesis of Isonicotinic Acid Derivatives

The synthesis of isonicotinic acid derivatives often begins with the activation of the carboxylic acid moiety, followed by reaction with various nucleophiles. A common and crucial intermediate is isonicotinic acid hydrazide (Isoniazid), which is typically synthesized from isonicotinic acid or its esters.

General Synthesis of Isonicotinic Acid Hydrazide (Isoniazid)

A prevalent method involves the hydrazinolysis of isonicotinic acid esters. For instance, an ester of isonicotinic acid is refluxed with hydrazine hydrate to yield the corresponding hydrazide.[4] An alternative process involves dissolving isonicotinamide in a C1 to C3 alcohol, adding hydrazine hydrate, and refluxing the mixture to produce isonicotinic acid hydrazide.[8]

Synthesis of Hydrazone Derivatives

Hydrazones are a major class of isonicotinic acid derivatives, widely studied for their diverse pharmacological benefits.[9] They are typically synthesized through a condensation reaction between isonicotinic acid hydrazide and various aldehydes or ketones.[9][10]

-

Example Protocol: Isonicotinic acid hydrazide (0.01 mol) and an appropriate aromatic aldehyde (0.01 mol) are dissolved in ethanol (50ml) with a few drops of acetic acid. The mixture is gently heated for 1 hour at 60°C. The resulting solution is poured into ice-cold water, and the precipitated solid (the Schiff base or hydrazone) is filtered and purified.[11]

Synthesis of Thiazolidinone Derivatives

Thiazolidinone derivatives can be synthesized from the Schiff bases (hydrazones) described above.

-

Example Protocol: The Schiff base is subjected to cyclization with thioglycolic acid in the presence of a catalyst like zinc chloride in an ethanol medium to yield the final thiazolidinone product.[11]

Synthesis of Pyrazole Derivatives

Pyrazole-containing derivatives have shown significant potential as anticancer agents.

-

Example Protocol: Isoniazid is condensed with different acetophenones. The resulting intermediate undergoes a Vilsmeier-Haack reaction to form a pyrazole-4-carbaldehyde. This product is then treated with various anilines to create Schiff bases, which are subsequently cyclized with thioglycolic acid to yield the final 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives.[12]

A general workflow for the synthesis of common isonicotinic acid derivatives is illustrated below.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Anti-tubercular activity of isoniazid, isonicotinic acid hydrazide, (nydrazid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2004056778A1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]

- 9. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential [mdpi.com]

- 10. New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ejournal.um.edu.my [ejournal.um.edu.my]

- 12. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Predicted Therapeutic Targets for 2-(Methylcarbamoyl)isonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylcarbamoyl)isonicotinic acid, also known as 2-(methylcarbamoyl)pyridine-4-carboxylic acid, is a small molecule that has been identified as a potential inhibitor of histone lysine demethylases (KDMs). Through in-silico screening and subsequent in-vitro validation, the primary therapeutic target of this compound has been predicted to be Lysine-Specific Demethylase 4A (KDM4A) . This technical guide provides a comprehensive overview of the predicted therapeutic target, its associated signaling pathways, quantitative data on its inhibition, and detailed experimental protocols for hit validation and characterization.

Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(methylcarbamoyl)pyridine-4-carboxylic acid | [1] |

| Synonyms | This compound, 2-(methylcarbamoyl)pyridine-4-carboxylic acid | [1] |

| Molecular Formula | C₈H₈N₂O₃ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| CAS Number | 1279208-48-8 |

Predicted Therapeutic Target: Lysine-Specific Demethylase 4A (KDM4A)

KDM4A, also known as JMJD2A, is a member of the JmjC domain-containing family of histone demethylases. These enzymes play a critical role in epigenetic regulation by removing methyl groups from histone lysine residues, thereby influencing chromatin structure and gene expression. KDM4A specifically demethylates trimethylated lysine 9 and lysine 36 on histone H3 (H3K9me3 and H3K36me3).[2][3]

Overexpression and dysregulation of KDM4A have been implicated in various cancers, including prostate, breast, lung, and colon cancer.[2][4][5] Its oncogenic role is attributed to its ability to promote cell proliferation, inhibit apoptosis, and contribute to genomic instability.[3][6] Therefore, inhibitors of KDM4A, such as this compound, represent a promising therapeutic strategy for cancer treatment.

Quantitative Data: In-Vitro Inhibition of KDM4A

The inhibitory activity of this compound against KDM4A has been quantified using in-vitro assays. The following table summarizes the key quantitative metrics.

| Parameter | Value | Method |

| IC₅₀ | 7.09 ± 1.36 µM | Homogeneous Time-Resolved Fluorescence (HTRF) Assay |

| K | 15.00 ± 0.16 µM | Bio-Layer Interferometry (BLI) |

KDM4A Signaling Pathway in Cancer

KDM4A exerts its oncogenic effects through the demethylation of H3K9me3 and H3K36me3, leading to the altered expression of various downstream target genes involved in cell cycle progression, apoptosis, and DNA repair. The following diagram illustrates a simplified signaling pathway involving KDM4A in cancer.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from general procedures for the synthesis of isonicotinic acid derivatives. A key intermediate is 2-chloroisonicotinic acid, which can be reacted with methylamine to yield the final product.

Materials:

-

2-Chloroisonicotinic acid

-

Methylamine (40% in water)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment

Procedure:

-

Amidation: In a sealed reaction vessel, dissolve 2-chloroisonicotinic acid in an excess of 40% aqueous methylamine.

-

Heat the reaction mixture at 100-120°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Acidify the solution with concentrated HCl to pH 2-3.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for KDM4A Inhibition

This assay measures the enzymatic activity of KDM4A by detecting the demethylation of a biotinylated H3K9me3 peptide substrate.

Materials:

-

Recombinant human KDM4A enzyme

-

Biotinylated H3K9me3 peptide substrate

-

Europium cryptate-labeled anti-H3K9me2 antibody (donor)

-

Streptavidin-XL665 (acceptor)

-

This compound (or other test compounds)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 µM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.01% Tween-20)

-

384-well low-volume microplates

-

HTRF-compatible microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Enzyme Reaction:

-

Add 2 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 4 µL of KDM4A enzyme solution to each well.

-

Initiate the reaction by adding 4 µL of the biotinylated H3K9me3 substrate.

-

Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding 5 µL of the detection mixture containing the europium-labeled antibody and streptavidin-XL665.

-

Incubate the plate at room temperature for 60 minutes to allow for signal development.

-

-

Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Bio-Layer Interferometry (BLI) for Binding Affinity Determination

BLI is a label-free technology used to measure the kinetics of biomolecular interactions in real-time.

Materials:

-

Recombinant human KDM4A enzyme (biotinylated)

-

Streptavidin (SA) biosensors

-

This compound (or other test compounds)

-

Kinetics buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA)

-

96-well black microplates

-

BLI instrument (e.g., Octet)

Procedure:

-

Biosensor Hydration: Hydrate the SA biosensors in kinetics buffer for at least 10 minutes.

-

Ligand Immobilization:

-

Immobilize the biotinylated KDM4A onto the SA biosensors by dipping them into a solution of the protein (e.g., 10 µg/mL in kinetics buffer) until a stable baseline is achieved.

-

-

Baseline: Equilibrate the biosensors in kinetics buffer to establish a stable baseline.

-

Association: Transfer the biosensors to wells containing serial dilutions of this compound in kinetics buffer and record the association phase for a defined period (e.g., 300 seconds).

-

Dissociation: Transfer the biosensors back to wells containing only kinetics buffer and record the dissociation phase (e.g., 600 seconds).

-

Data Analysis:

-

Reference-subtract the data using a biosensor with no immobilized ligand.

-

Fit the association and dissociation curves globally to a 1:1 binding model using the instrument's analysis software to determine the association rate constant (kₐ), dissociation rate constant (k), and the equilibrium dissociation constant (K).

-

Conclusion

This compound has been identified as a promising inhibitor of KDM4A, a key epigenetic regulator implicated in cancer. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to design and validate novel KDM4A inhibitors. The detailed understanding of the KDM4A signaling pathway and the application of robust in-vitro assays are crucial for advancing the development of targeted epigenetic therapies.

References

- 1. This compound | C8H8N2O3 | CID 71685922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. portlandpress.com [portlandpress.com]

- 4. The emerging roles of lysine-specific demethylase 4A in cancer: Implications in tumorigenesis and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KDM4A promotes malignant progression of breast cancer by down-regulating BMP9 inducing consequent enhancement of glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KDM4A - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Solubility and Stability of 2-(Methylcarbamoyl)isonicotinic Acid in Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to assess the aqueous solubility and chemical stability of 2-(Methylcarbamoyl)isonicotinic acid in various buffer systems. Due to the limited availability of public data for this specific compound, this document focuses on established experimental protocols and data presentation standards relevant to pharmaceutical development. The included data tables are illustrative, demonstrating how results would be presented following the described experimental procedures.

Introduction

This compound is a pyridine derivative with potential applications in pharmaceutical research. A thorough understanding of its solubility and stability is paramount for the development of viable dosage forms and for ensuring its therapeutic efficacy and safety. Solubility influences the bioavailability of a drug, while stability data is crucial for determining its shelf-life and storage conditions. This guide outlines the standard procedures for generating this critical data.

Solubility Assessment

The aqueous solubility of a compound can be determined under kinetic and thermodynamic conditions. Kinetic solubility is often assessed in early drug discovery for high-throughput screening, while thermodynamic solubility provides a more definitive measure of a compound's solubility at equilibrium, which is critical for later-stage development.[1][2][3]

2.1.1. Kinetic Solubility Assay

The kinetic solubility is determined by rapidly precipitating a compound from a DMSO stock solution into an aqueous buffer.[1][2][4][5]

-

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate buffered saline (PBS) at various pH values (e.g., 5.0, 6.5, 7.4)

-

96-well microtiter plates

-

Nephelometer or UV spectrophotometer with a plate reader

-

-

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate.

-

Add 198 µL of the desired aqueous buffer to each well.

-

Seal the plate and shake for 2 hours at room temperature.

-

Measure the turbidity of the solutions using a nephelometer. Alternatively, for UV-based detection, filter the samples and measure the absorbance of the filtrate at the compound's λmax.[1][4]

-

Quantify the solubility by comparing the measurements to a standard curve of the compound prepared in the same buffer/DMSO mixture.

-

2.1.2. Thermodynamic (Shake-Flask) Solubility Assay

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium between the dissolved and undissolved compound.[1][6][7][8][9]

-

Materials:

-

Solid this compound

-

Aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

-

Glass vials

-

Shaking incubator

-

HPLC-UV system

-

0.22 µm syringe filters

-

-

Procedure:

-

Add an excess amount of solid this compound to vials containing the different aqueous buffers.

-

Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for 24 to 72 hours to ensure equilibrium is reached.

-

After incubation, allow the vials to stand for a short period to let the undissolved solid settle.

-

Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtrate with the mobile phase and analyze the concentration of this compound using a validated HPLC-UV method.

-

The concentration determined is the thermodynamic solubility.

-

The solubility data should be presented in a clear and concise tabular format.

Table 1: Illustrative Solubility Data for this compound

| Buffer System | pH | Solubility Type | Temperature (°C) | Solubility (µg/mL) |

| Citrate Buffer | 2.0 | Thermodynamic | 25 | 1500 |

| Acetate Buffer | 4.5 | Thermodynamic | 25 | 850 |

| Phosphate Buffer | 6.8 | Thermodynamic | 25 | 500 |

| Phosphate Buffer | 7.4 | Thermodynamic | 25 | 450 |

| Borate Buffer | 9.0 | Thermodynamic | 25 | 600 |

| Phosphate Buffer | 7.4 | Kinetic | 25 | 250 |

Stability Assessment

Stability testing is performed to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[10] Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods.[11][12][13][14]

3.1.1. Stability-Indicating HPLC Method Development

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product with time.[11][15][16][17]

-

Chromatographic Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at the λmax of this compound

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

3.1.2. Forced Degradation Studies

Forced degradation studies are conducted under more severe conditions than accelerated stability studies.[10][12][13][14]

-

Acid Hydrolysis: 1 mg/mL of the compound in 0.1 N HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 1 mg/mL of the compound in 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 1 mg/mL of the compound in 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid compound maintained at 80 °C for 48 hours.

-

Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Samples from each condition are then analyzed by the stability-indicating HPLC method to separate the parent compound from any degradation products.

3.1.3. pH-Rate Profile

A pH-rate profile is generated to determine the pH of maximum stability for a drug in solution.[18][19][20][21][22]

-

Procedure:

-

Prepare a series of buffered solutions across a wide pH range (e.g., pH 2 to 10).

-

Dissolve a known concentration of this compound in each buffer.

-

Store the solutions at a constant, elevated temperature (e.g., 70 °C) to accelerate degradation.

-

At various time points, withdraw aliquots and analyze the concentration of the remaining parent compound using the stability-indicating HPLC method.

-

For each pH, determine the observed first-order degradation rate constant (k_obs) by plotting the natural logarithm of the concentration versus time.

-

Plot log(k_obs) versus pH to generate the pH-rate profile.

-

The stability data should be summarized in tables to facilitate comparison.

Table 2: Illustrative Forced Degradation Data for this compound

| Stress Condition | % Assay of Parent | % Degradation | Number of Degradants |

| 0.1 N HCl, 60°C, 24h | 85.2 | 14.8 | 2 |

| 0.1 N NaOH, 60°C, 24h | 78.5 | 21.5 | 3 |

| 3% H₂O₂, RT, 24h | 92.1 | 7.9 | 1 |

| Thermal, 80°C, 48h | 98.6 | 1.4 | 1 |

| Photolytic | 99.1 | 0.9 | 0 |

Table 3: Illustrative pH-Rate Profile Data for this compound at 70°C

| pH | k_obs (h⁻¹) | log(k_obs) |

| 2.0 | 0.085 | -1.07 |

| 3.0 | 0.025 | -1.60 |

| 4.0 | 0.010 | -2.00 |

| 5.0 | 0.009 | -2.05 |

| 6.0 | 0.012 | -1.92 |

| 7.0 | 0.030 | -1.52 |

| 8.0 | 0.095 | -1.02 |

| 9.0 | 0.280 | -0.55 |

| 10.0 | 0.850 | -0.07 |

Visualizations

The following diagram illustrates the general workflow for assessing the solubility and stability of a pharmaceutical compound.

Caption: Workflow for Solubility and Stability Assessment.

Given the structural similarity of this compound to isoniazid, a key antitubercular drug, a hypothetical mechanism of action could involve the inhibition of mycolic acid synthesis in mycobacteria. Isoniazid itself is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the fatty acid synthesis II (FAS-II) pathway responsible for mycolic acid elongation.

The following diagram illustrates this hypothetical signaling pathway. It is important to note that this is a proposed pathway based on a related compound and requires experimental validation for this compound.

Caption: Hypothetical Mechanism of Action.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these established protocols will generate the high-quality data necessary for informed decision-making in the drug development process. While specific data for this compound is not yet publicly available, the methodologies outlined here are robust and widely accepted within the pharmaceutical industry. The successful application of these methods will be crucial in elucidating the physicochemical properties of this compound and advancing its potential as a therapeutic agent.

References

- 1. enamine.net [enamine.net]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. evotec.com [evotec.com]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. ijcrt.org [ijcrt.org]

- 11. scispace.com [scispace.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. ijrpp.com [ijrpp.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Stability Indicating HPLC Method Development: A Review | Semantic Scholar [semanticscholar.org]

- 18. pH stability profile | PPTX [slideshare.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]

- 22. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-(Methylcarbamoyl)pyridine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylcarbamoyl)pyridine-4-carboxylic acid, also known as 2-(methylcarbamoyl)isonicotinic acid, is a pyridine carboxylic acid derivative that has garnered interest in the field of drug discovery, particularly as an inhibitor of histone demethylase enzymes. This technical guide provides a comprehensive overview of its physicochemical characteristics, synthesis, and biological activity, with a focus on its role as a KDM4A inhibitor.

Physicochemical Characteristics

A summary of the known physicochemical properties of 2-(methylcarbamoyl)pyridine-4-carboxylic acid is presented below. It is important to note that while some experimental data for related compounds is available, many of the specific values for this compound are computationally predicted.

| Property | Value | Source |

| IUPAC Name | 2-(methylcarbamoyl)pyridine-4-carboxylic acid | PubChem[1] |

| Synonyms | This compound, 2-(N-methylcarbamoyl)isonicotinic acid | PubChem[1] |

| CAS Number | 1279208-48-8 | PubChem[1] |

| Molecular Formula | C₈H₈N₂O₃ | PubChem[1] |

| Molecular Weight | 180.16 g/mol | PubChem[1] |

| Melting Point | No experimental data available. | |

| Boiling Point | No experimental data available. | |

| pKa | No experimental data available. | |

| Solubility | No experimental data available. The solubility of the parent compound, isonicotinic acid, in water is approximately 3.1 g/100 mL at room temperature. The solubility of 2-(methylcarbamoyl)pyridine-4-carboxylic acid is expected to be influenced by the methylcarbamoyl group. | |

| LogP (XLogP3) | -0.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Topological Polar Surface Area | 79.3 Ų | PubChem[1] |

Synthesis and Experimental Protocols

A general synthetic route for 2-(methylcarbamoyl)pyridine-4-carboxylic acid has been described, involving the amidation of a pyridine-2,4-dicarboxylic acid derivative followed by hydrolysis of the ester group.

General Synthesis Workflow:

Caption: General synthesis workflow for 2-(methylcarbamoyl)pyridine-4-carboxylic acid.

Experimental Protocol for Amidation (Illustrative)

The following is an illustrative protocol based on the synthesis of similar pyridine carboxamides.

Materials:

-

Pyridine-2,4-dicarboxylic acid monomethyl ester

-

Methylamine (solution in THF or as hydrochloride salt)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of pyridine-2,4-dicarboxylic acid monomethyl ester (1 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (3 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of methylamine (1.2 equivalents) in THF to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield methyl 2-(methylcarbamoyl)isonicotinate.

Experimental Protocol for Hydrolysis (Illustrative)

Materials:

-

Methyl 2-(methylcarbamoyl)isonicotinate

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

Methanol or Tetrahydrofuran (THF)

Procedure:

-

Dissolve methyl 2-(methylcarbamoyl)isonicotinate in a mixture of methanol or THF and water.

-

Add an aqueous solution of NaOH (1.1 - 1.5 equivalents).

-

Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and acidify with 1 M HCl to a pH of approximately 3-4.

-

If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization or preparative HPLC.

Biological Activity: Inhibition of KDM4A

2-(Methylcarbamoyl)pyridine-4-carboxylic acid has been identified as an inhibitor of the histone demethylase KDM4A (also known as JMJD2A).[2] KDM4A is a member of the JmjC domain-containing family of histone demethylases that specifically removes methyl groups from di- and trimethylated lysine 9 of histone H3 (H3K9me2/3).[3] Overexpression of KDM4A has been implicated in various cancers, making it an attractive therapeutic target.[4]

The inhibitory activity of 2-(methylcarbamoyl)pyridine-4-carboxylic acid against KDM4A is attributed to its ability to chelate the Fe(II) ion in the active site of the enzyme, a common mechanism for pyridine-based KDM inhibitors.[3]

KDM4A Signaling Pathway and Inhibition

The following diagram illustrates the general role of KDM4A in gene regulation and the proposed mechanism of its inhibition.

Caption: KDM4A-mediated histone demethylation and its inhibition.

Conclusion

2-(Methylcarbamoyl)pyridine-4-carboxylic acid is a molecule of significant interest for its potential as a therapeutic agent through the inhibition of KDM4A. While comprehensive experimental data on its physicochemical properties are still emerging, its synthesis and biological activity provide a strong foundation for further research and development. This guide summarizes the current knowledge to aid researchers in their exploration of this promising compound.

References

Methodological & Application

Application Notes and Protocols for 2-(Methylcarbamoyl)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 2-(Methylcarbamoyl)isonicotinic acid, a molecule identified as an inhibitor of the lysine-specific demethylase 4A (KDM4A), an enzyme implicated in various cancers. This document outlines its primary application, quantitative biological activity, and the experimental procedures for its characterization.

Overview and Primary Application

Compound Name: this compound Molecular Formula: C₈H₈N₂O₃ Primary Application: Inhibition of KDM4A enzymatic activity.

This compound has been identified as a fragment hit that demonstrates inhibitory effects on the enzymatic activity of KDM4A.[1][2] KDM4A is a histone demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from histone lysine residues, thereby influencing chromatin structure and gene expression.[2][3] Dysregulation of KDM4A has been associated with the progression of various cancers, making it a therapeutic target of interest.[1][2]

Quantitative Biological Data

The inhibitory activity of this compound against KDM4A has been quantified using in-vitro biochemical assays. The following table summarizes the key activity metrics.

| Parameter | Value | Assay Type | Target Protein |

| IC₅₀ | 180 µM | HTRF Assay | KDM4A |

| K_D | 130 µM | Biolayer Interferometry (BLI) | KDM4A |

Table 1: In-vitro activity of this compound against KDM4A.[3]

Signaling Pathway

The following diagram illustrates the role of KDM4A in histone demethylation and the inhibitory action of this compound.

Caption: KDM4A-mediated histone demethylation and its inhibition.

Experimental Protocols

Detailed methodologies for key experiments to characterize the interaction of this compound with KDM4A are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for KDM4A Inhibition

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against KDM4A.

Workflow Diagram:

Caption: Workflow for KDM4A HTRF inhibition assay.

Materials:

-

KDM4A enzyme (recombinant)

-

Biotinylated histone H3 peptide (amino acids 1-21, trimethylated on lysine 9)

-

S-adenosyl-L-methionine (SAM)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20)

-

This compound

-

HTRF detection reagents: Europium cryptate-labeled anti-H3K9me2 antibody and XL665-conjugated streptavidin

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

-

Enzyme and Substrate Addition: In a 384-well plate, add the KDM4A enzyme and the biotinylated H3K9me3 peptide substrate to each well.

-

Initiation of Reaction: Add the diluted compound or DMSO (for control wells) to the wells to initiate the demethylation reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction by adding the HTRF detection reagents (Europium-labeled antibody and XL665-streptavidin).

-

Second Incubation: Incubate the plate for another period (e.g., 60 minutes) to allow for antibody binding.

-

Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and then determine the percentage of inhibition for each compound concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Biolayer Interferometry (BLI) for Binding Kinetics

This protocol outlines the procedure to determine the binding affinity (K_D) of this compound to KDM4A.

Workflow Diagram:

Caption: Workflow for BLI binding kinetics analysis.

Materials:

-

Biotinylated KDM4A enzyme

-

Streptavidin-coated BLI biosensors

-

This compound

-

Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)

-

BLI instrument (e.g., Octet system)

-

96-well or 384-well plates

Procedure:

-

Sensor Hydration: Hydrate the streptavidin biosensors in the running buffer.

-

Protein Immobilization: Immobilize the biotinylated KDM4A onto the surface of the biosensors to a target loading level.

-

Baseline: Establish a stable baseline for the immobilized sensors in running buffer.

-

Association: Move the sensors to wells containing various concentrations of this compound and record the binding response over time.

-

Dissociation: Transfer the sensors back to wells containing only running buffer and monitor the dissociation of the compound.

-

Data Analysis: Process the resulting sensorgrams by subtracting the reference sensor data. Globally fit the association and dissociation curves to a 1:1 Langmuir binding model to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).[3]

References

Application Notes and Protocols for In Vitro Assays with 2-(Methylcarbamoyl)isonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for conducting in vitro assays to characterize the biological activity of the novel compound, 2-(Methylcarbamoyl)isonicotinic acid. Due to the limited publicly available data on this specific molecule, we present a tiered approach for its initial biological evaluation. This strategy begins with broad-spectrum cytotoxicity screening, followed by more focused secondary assays to explore potential antibacterial, anticancer, and immunomodulatory activities. These areas are highlighted due to the known biological activities of structurally related isonicotinic acid and nicotinamide derivatives. Detailed protocols for key assays, data presentation guidelines, and visual representations of experimental workflows and potential signaling pathways are included to facilitate a thorough investigation of this compound.

Introduction to this compound

This compound is a derivative of isonicotinic acid. While its specific biological functions are not yet characterized in publicly available literature, its structural similarity to compounds like isoniazid (an anti-tuberculosis drug) and various nicotinamide derivatives (known to be involved in diverse cellular processes) suggests a range of potential biological activities. This document outlines a systematic approach to begin to elucidate the in vitro pharmacological profile of this compound.

Proposed In Vitro Assay Workflow

A logical progression of in vitro assays is crucial for efficiently characterizing a novel compound. The following workflow is recommended:

Caption: A tiered workflow for the in vitro evaluation of this compound.

Primary Screening: General Cytotoxicity

The initial step is to assess the general cytotoxicity of the compound across a panel of cell lines. This will determine the concentration range for subsequent, more specific assays and provide initial insights into potential therapeutic windows.

MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a measure of cell viability.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Vehicle) | 1.25 | 100 |

| 1 | 1.20 | 96 |

| 10 | 0.95 | 76 |

| 50 | 0.60 | 48 |

| 100 | 0.30 | 24 |

Secondary Screening: Potential Biological Activities

Based on the results of the primary screening and the structural characteristics of the compound, the following secondary assays can be performed.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

Given the structural similarity to isoniazid, assessing the antibacterial activity is a logical step. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5]

Protocol:

-

Bacterial Culture: Grow the desired bacterial strain (e.g., Mycobacterium smegmatis as a non-pathogenic surrogate for M. tuberculosis, or standard bacterial strains like E. coli and S. aureus) in an appropriate broth medium to the mid-logarithmic phase.

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth medium.[6]

-

Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add it to each well of the microtiter plate.[4]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[4]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[4]

Data Presentation:

| Compound Concentration (µg/mL) | Bacterial Growth (+/-) |

| 128 | - |

| 64 | - |

| 32 | + |

| 16 | + |

| 8 | + |

| 4 | + |

| 2 | + |

| 1 | + |

| 0 (Control) | + |

Result: MIC = 64 µg/mL

Anticancer Activity

If the compound shows cytotoxicity against cancer cell lines, further investigation into its anticancer potential is warranted.

This assay determines if the compound induces programmed cell death (apoptosis).

Protocol:

-

Cell Treatment: Treat cancer cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Many nicotinamide analogs exert their anticancer effects by modulating key cellular enzymes. A potential pathway to investigate is the PARP signaling pathway, which is involved in DNA repair and cell death.

Caption: Potential inhibition of the PARP DNA damage repair pathway.

Immunomodulatory Activity

Isonicotinic acid derivatives can also influence the immune system.

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Protocol:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Cell Stimulation: Treat the cells with lipopolysaccharide (LPS) to induce an inflammatory response, in the presence or absence of various concentrations of the test compound.

-

Incubation: Incubate for 24 hours.

-